(1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol
Overview
Description
(1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
This can result in a variety of effects, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Similar compounds are known to influence a variety of pathways, leading to downstream effects such as changes in cellular function .
Pharmacokinetics
It is known that the compound is soluble in alcohol, ether, and benzene, and partially soluble in water . This suggests that it may be well-absorbed in the body and could potentially be distributed to various tissues. The compound’s metabolism and excretion would likely depend on a variety of factors, including the specific enzymes present in the body .
Result of Action
It is likely that the compound’s interaction with its targets leads to changes in cellular function .
Action Environment
The action, efficacy, and stability of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol can be influenced by various environmental factors. For example, the compound is known to be air and light sensitive, suggesting that exposure to air and light could potentially affect its stability . Additionally, the compound’s solubility in various solvents suggests that its action and efficacy could be influenced by the specific environment in which it is present .
Biochemical Analysis
Biochemical Properties
(1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as oxidoreductases and transferases, facilitating redox reactions and the transfer of functional groups. These interactions are crucial for maintaining cellular homeostasis and metabolic processes. The compound’s amine and alcohol functional groups enable it to form hydrogen bonds and electrostatic interactions with biomolecules, enhancing its biochemical activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to activate certain signaling pathways that promote cell proliferation and differentiation. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity. This compound also affects gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcriptional machinery. These molecular interactions are essential for the compound’s biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses of the compound can result in toxic or adverse effects, including cellular damage and disruption of metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of metabolites that may have distinct biochemical activities. These metabolic pathways are essential for the compound’s overall biological effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biochemical activity and cellular effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in particular subcellular locations can enhance its interactions with biomolecules and influence cellular processes .
Properties
IUPAC Name |
[1-(4-aminophenyl)-4-methylpyrrolidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-6-14(7-10(9)8-15)12-4-2-11(13)3-5-12/h2-5,9-10,15H,6-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTSKTOTORIABK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CO)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.